
N-(4-chloro-3-nitrophenyl)benzamide
Beschreibung
N-(4-chloro-3-nitrophenyl)benzamide is a benzamide derivative characterized by a 4-chloro-3-nitro-substituted aniline moiety linked to a benzoyl group. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting kinases, anticancer agents, and antimicrobial compounds . Its structure combines electron-withdrawing substituents (chloro and nitro groups) that influence electronic distribution, solubility, and binding affinity. Synthetically, it is typically prepared via coupling reactions between benzoic acid derivatives and substituted anilines using reagents like thionyl chloride (SOCl₂) or DCC (N,N'-dicyclohexylcarbodiimide) .
Eigenschaften
CAS-Nummer |
63565-15-1 |
|---|---|
Molekularformel |
C13H9ClN2O3 |
Molekulargewicht |
276.67 g/mol |
IUPAC-Name |
N-(4-chloro-3-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H9ClN2O3/c14-11-7-6-10(8-12(11)16(18)19)15-13(17)9-4-2-1-3-5-9/h1-8H,(H,15,17) |
InChI-Schlüssel |
FZDNNZQRJIMJLJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
The physicochemical and biological properties of benzamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Key Observations :
- Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance electrophilicity, influencing reactivity in nucleophilic substitution reactions .
- Methoxy groups (-OCH₃) improve aqueous solubility but reduce lipophilicity, affecting membrane permeability .
- Trifluoromethyl (-CF₃) and fluoro substituents increase metabolic stability and lipophilicity, critical for CNS-targeting drugs .
Anticancer Potential
- This compound derivatives exhibit moderate anticancer activity, with IC₅₀ values in the micromolar range. Fluorinated analogues (e.g., 2,3,4-trifluorobenzamide) show enhanced affinity for tyrosine kinases due to increased hydrophobic interactions .
- 4-Methyl-N-(4-chloro-3-nitrophenyl)-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide (V): This imatinib analogue demonstrates improved kinase inhibition, attributed to the pyridinylpyrimidinyl group’s ability to occupy hydrophobic pockets in ATP-binding sites .
Antimicrobial Activity
ADMET and Pharmacokinetic Profiles
- Methoxy-Substituted Analogues : Lower LogP (~2.1) and reduced toxicity, suitable for oral administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


